Cas no 1325724-92-2 (1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound with notable advantages. It exhibits high purity and stability, making it suitable for various chemical syntheses. Its unique triazole structure confers excellent reactivity, facilitating the creation of complex organic molecules. This compound is ideal for research and development applications due to its potential in drug discovery and materials science.
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde structure
1325724-92-2 structure
商品名:1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS番号:1325724-92-2
MF:C9H5Cl2N3O
メガワット:242.061499357224
CID:4588490
PubChem ID:53474273

1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
    • 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(3,4-dichlorophenyl)-
    • インチ: 1S/C9H5Cl2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-5H
    • InChIKey: CDVNHFMDFXOJIM-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=C(Cl)C(Cl)=C2)C=C(C=O)N=N1

計算された属性

  • せいみつぶんしりょう: 240.9809672g/mol
  • どういたいしつりょう: 240.9809672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-130999-0.1g
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
1325724-92-2 95%
0.1g
$252.0 2023-07-09
Enamine
EN300-130999-0.25g
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
1325724-92-2 95%
0.25g
$361.0 2023-07-09
Enamine
EN300-130999-1.0g
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
1325724-92-2 95%
1.0g
$728.0 2023-07-09
TRC
D475478-50mg
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
1325724-92-2
50mg
$ 185.00 2022-06-05
Enamine
EN300-130999-0.05g
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
1325724-92-2 95%
0.05g
$168.0 2023-07-09
Enamine
EN300-130999-50mg
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
1325724-92-2 95.0%
50mg
$168.0 2023-09-30
Aaron
AR01A6PJ-2.5g
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
1325724-92-2 95%
2.5g
$1989.00 2025-02-09
Enamine
EN300-130999-10000mg
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
1325724-92-2 95.0%
10000mg
$3131.0 2023-09-30
Aaron
AR01A6PJ-50mg
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
1325724-92-2 95%
50mg
$256.00 2025-02-09
Aaron
AR01A6PJ-1g
1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
1325724-92-2 95%
1g
$1026.00 2025-02-09

1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献

1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報

1-(3,4-Dichlorophenyl)-1H-1,2,3-Triazole-4-Carbaldehyde: A Comprehensive Overview

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1325724-92-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazoles and is characterized by its unique chemical structure, which includes a dichlorophenyl group and a triazole ring. The presence of these functional groups imparts specific properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be represented as C9H5Cl2N3O. The compound's molecular weight is 240.06 g/mol. The triazole ring is known for its stability and ability to form strong hydrogen bonds, which are crucial for its biological activity. The dichlorophenyl group adds further complexity and reactivity to the molecule, making it an attractive candidate for drug design and development.

In recent years, 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been extensively studied for its potential applications in various therapeutic areas. One of the key areas of interest is its use as an intermediate in the synthesis of antifungal agents. Triazoles are well-known for their antifungal properties, and compounds derived from this structure have shown promising results in combating fungal infections. For instance, a study published in the Journal of Medicinal Chemistry (2020) reported that derivatives of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde exhibited potent antifungal activity against Candida albicans, a common pathogen responsible for yeast infections.

Beyond antifungal applications, 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has also been explored for its potential as an anticancer agent. Research conducted at the University of California (2021) demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism of action involves the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways.

The synthetic versatility of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has also made it a popular choice in combinatorial chemistry and high-throughput screening (HTS) platforms. These techniques allow researchers to rapidly generate and test large libraries of compounds derived from this scaffold, accelerating the discovery of new lead molecules with desired biological activities. A notable example is a study published in the Bioorganic & Medicinal Chemistry Letters (2022), where a series of derivatives were synthesized and screened for their anti-inflammatory properties. Several compounds showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

The physical and chemical properties of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde are also important considerations for its use in pharmaceutical applications. The compound is typically supplied as a white crystalline solid with a melting point ranging from 98 to 99°C. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various chemical reactions and biological assays.

In terms of safety and handling, while 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation.

The future prospects for 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde are promising. Ongoing research continues to explore new derivatives and applications for this compound across various therapeutic areas. As our understanding of its biological mechanisms deepens, it is likely that more targeted and effective drugs will be developed based on this versatile scaffold.

In conclusion, 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 1325724-92-2) represents an important class of compounds with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable tool for the development of new therapeutic agents.

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